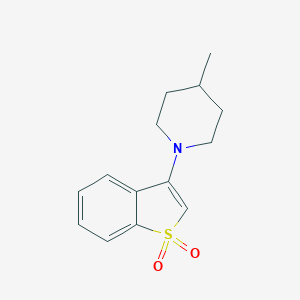![molecular formula C11H8Cl2N2O4S B249442 ({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 79685-88-4](/img/structure/B249442.png)
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, commonly known as DOX, is a synthetic compound that has been studied for its potential use in scientific research. DOX is a member of the oxadiazole family of compounds and has shown promising results in various research studies. In
Mechanism of Action
The mechanism of action of DOX involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. DOX has been shown to inhibit DNA synthesis and induce DNA damage, leading to cell cycle arrest and apoptosis. DOX has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DOX can inhibit the growth of cancer cells and induce apoptosis. DOX has also been shown to inhibit the growth of parasitic organisms, such as Plasmodium falciparum and Leishmania donovani. In vivo studies have shown that DOX can reduce tumor growth in animal models and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DOX in scientific research is its high purity and yield. DOX can be synthesized in large quantities, making it a viable compound for large-scale experiments. However, one of the limitations of using DOX is its potential toxicity. DOX has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DOX. One area of interest is in the development of new cancer therapies using DOX. Researchers are exploring the use of DOX in combination with other drugs to enhance its effectiveness and reduce its toxicity. Another area of interest is in the development of new antiparasitic drugs using DOX. Researchers are exploring the use of DOX in combination with other drugs to improve its efficacy against parasitic infections. Overall, DOX has shown promising results in various research studies and has the potential to be a valuable compound for scientific research.
Synthesis Methods
The synthesis of DOX involves the reaction of 2,4-dichlorophenol with thiosemicarbazide to form 5-(2,4-dichlorophenoxy)methyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with chloroacetic acid to produce DOX. The synthesis of DOX has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
DOX has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DOX has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DOX has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
properties
CAS RN |
79685-88-4 |
|---|---|
Product Name |
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid |
Molecular Formula |
C11H8Cl2N2O4S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O4S/c12-6-1-2-8(7(13)3-6)18-4-9-14-15-11(19-9)20-5-10(16)17/h1-3H,4-5H2,(H,16,17) |
InChI Key |
FFCADKCPKNDIHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
